Bienvenue dans la boutique en ligne BenchChem!

Sabutoclax

Pan-Bcl-2 inhibitor Mcl-1 inhibition Apoptosis resistance

Sabutoclax (BI-97C1) is an optically pure apogossypol derivative and a uniquely potent, broad-spectrum pan-Bcl-2 inhibitor. It uniquely targets Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 simultaneously (Kd=0.11 μM for Bcl-xL), directly addressing Mcl-1-mediated resistance a key limitation of navitoclax. Demonstrates superior cell membrane permeability, triggers caspase-independent phosphatidylserine exposure, and shows synergistic tumor suppression with docetaxel in prostate cancer models (ED50 reduced to 1.3 nM). Validated in vivo; near-complete tumor growth suppression at 5 mg/kg. Ideal for apoptosis, resistance, and non-canonical cell death studies.

Molecular Formula C42H40N2O8
Molecular Weight 700.8 g/mol
CAS No. 1228108-65-3
Cat. No. B610644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabutoclax
CAS1228108-65-3
SynonymsSabutoclax;  BI-97C1;  BI 97C1;  BI97C1.
Molecular FormulaC42H40N2O8
Molecular Weight700.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6
InChIInChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1
InChIKeyRAYNZUHYMMLQQA-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sabutoclax (BI-97C1, CAS 1228108-65-3): A Broad-Spectrum Pan-Bcl-2 Inhibitor for Apoptosis Research and Cancer Therapeutics


Sabutoclax (BI-97C1), an optically pure apogossypol derivative, is a novel and potent pan-Bcl-2 inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 [1]. Its chemical structure is defined by the molecular formula C42H40N2O8 and a molecular weight of 700.78 g/mol [2]. The compound is characterized by its high binding affinity to Bcl-xL, as demonstrated in NMR and ITC assays (Kd = 0.11 μM), and its improved cell membrane permeability compared to other apogossypolone derivatives [1]. Sabutoclax has been shown to potently inhibit the growth of various human cancer cell lines, including prostate, lung, and lymphoma cells, with EC50 values in the sub-micromolar range [1][3].

Why Sabutoclax is Not Interchangeable with Other Bcl-2 Inhibitors


Sabutoclax cannot be substituted by other Bcl-2 family inhibitors due to its unique pan-active profile and distinct mechanism of action. Unlike selective inhibitors such as ABT-263 (navitoclax), which targets Bcl-2, Bcl-xL, and Bcl-w but not Mcl-1 [1], or ABT-199 (venetoclax), which is highly selective for Bcl-2 [2], Sabutoclax simultaneously inhibits Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 [3]. This broad-spectrum activity is critical for overcoming the functional redundancy and compensatory upregulation of anti-apoptotic proteins that often limit the efficacy of narrower-spectrum inhibitors [4]. Furthermore, Sabutoclax triggers cell death via pathways distinct from classical BH3 mimetics, as it induces platelet phosphatidylserine exposure independently of caspases, in contrast to ABT-737 [5]. These mechanistic and pharmacological differences preclude generic substitution and necessitate a compound-specific approach for scientific applications.

Quantitative Differentiation: Sabutoclax vs. Comparators - A Data-Driven Evidence Guide


Pan-Bcl-2 Inhibition Profile: Sabutoclax vs. Navitoclax (ABT-263) in Mcl-1 Targeting

Sabutoclax exhibits a pan-Bcl-2 inhibition profile, targeting Bcl-xL, Bcl-2, Mcl-1, and Bfl-1, in contrast to navitoclax (ABT-263), which lacks Mcl-1 inhibitory activity [1]. This difference is critical because Mcl-1 upregulation is a major mechanism of resistance to ABT-263 [2]. The IC50 values for Sabutoclax against Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 are 0.31 μM, 0.32 μM, 0.20 μM, and 0.62 μM, respectively [1].

Pan-Bcl-2 inhibitor Mcl-1 inhibition Apoptosis resistance

Mechanistic Distinction: Sabutoclax vs. ABT-737 in Platelet Apoptosis Pathways

A head-to-head study compared Sabutoclax with the well-established BH3 mimetic ABT-737 in human platelets. ABT-737 triggered phosphatidylserine (PS) exposure in a caspase-dependent manner, whereas Sabutoclax triggered PS exposure independently of caspases [1][2]. This indicates a fundamental difference in the cell death pathway activated by these compounds in this model system.

BH3 mimetic Platelet apoptosis Caspase-independent cell death

Enhanced Cytotoxicity in Prostate Cancer: Sabutoclax vs. Docetaxel Combination Synergy

Sabutoclax synergistically sensitizes PC-3 prostate cancer cells to the cytotoxic effects of docetaxel (Taxotere) [1][2]. In vitro dose-response curves demonstrated that the combination of Sabutoclax and docetaxel (at a 10:1 ratio) achieved ED50 and ED90 values of 1.3 ± 0.1 nM and 2.6 ± 0.3 nM, respectively, representing a ~94-fold improvement in ED50 compared to Sabutoclax alone (122 ± 12 nM) [3].

Prostate cancer Drug synergy Castrate-resistant PCa

Superior Binding Affinity: Sabutoclax vs. Other Apogossypolone Derivatives

Sabutoclax demonstrates high binding affinity to Bcl-xL, with a Kd of 0.11 μM, as determined by both NMR binding and Isothermal Titration Calorimetry (ITC) assays [1]. This represents improved affinity compared to earlier apogossypol derivatives, a class of compounds from which Sabutoclax was developed [1].

Bcl-xL binding affinity Apogossypol derivatives Structure-activity relationship

Optimal Use Cases for Sabutoclax in Cancer Research and Drug Development


Investigating Mcl-1-Driven Resistance Mechanisms in Cancer

Sabutoclax is the inhibitor of choice for studies focused on Mcl-1-mediated resistance. As demonstrated, its pan-Bcl-2 profile, including potent Mcl-1 inhibition (IC50 = 0.20 μM), directly addresses a key limitation of compounds like navitoclax [1]. This makes it an essential tool for dissecting the role of Mcl-1 in tumor cell survival and for developing strategies to overcome resistance to selective Bcl-2/Bcl-xL inhibitors [2].

Developing Synergistic Combination Therapies for Castrate-Resistant Prostate Cancer

Preclinical evidence strongly supports the use of Sabutoclax in combination with docetaxel for castrate-resistant prostate cancer research. The documented synergistic reduction in ED50 (from 122 nM for Sabutoclax alone to 1.3 nM for the combination) in PC-3 cells [3] provides a robust rationale for combination therapy studies. Furthermore, Sabutoclax has shown efficacy in transgenic mouse and human xenograft models of prostate cancer, including inhibition of bone metastatic sites [4].

Elucidating Caspase-Independent Cell Death Pathways

Sabutoclax serves as a unique probe for studying non-canonical cell death. Its ability to trigger phosphatidylserine exposure independently of caspases, in direct contrast to ABT-737 [5], makes it a valuable tool for dissecting caspase-independent apoptotic or alternative cell death mechanisms. This is particularly relevant in platelet biology and in cancer cells where apoptotic pathways may be defective.

In Vivo Xenograft Studies of Pan-Bcl-2 Inhibition

Sabutoclax has been validated in multiple in vivo xenograft models, demonstrating significant tumor growth inhibition. For example, administration of Sabutoclax at 5 mg/kg led to near-complete tumor growth suppression in mice bearing M2182 cancer xenografts [1]. This in vivo efficacy, coupled with its improved cell membrane permeability and favorable physicochemical properties , makes it a superior candidate for preclinical animal studies compared to earlier apogossypol derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabutoclax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.